![molecular formula C14H11F4N3O3 B4414160 N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide](/img/structure/B4414160.png)
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide
Overview
Description
N-[1-allyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-fluorobenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that are overexpressed in many cancer cells, including lymphomas and leukemias. Venetoclax has shown promising results in preclinical and clinical studies as a potential treatment for these cancers.
Mechanism of Action
Venetoclax works by selectively binding to the BCL-2 protein, which prevents it from inhibiting apoptosis (programmed cell death) in cancer cells. This leads to the death of cancer cells and the reduction of tumor burden. Venetoclax has a high affinity for BCL-2 proteins, which allows it to selectively target cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis in cancer cells by disrupting the interaction between BCL-2 and pro-apoptotic proteins. This leads to the activation of caspases, which are enzymes that play a key role in the apoptotic pathway. Venetoclax has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
Venetoclax has several advantages for lab experiments, including its high potency and selectivity for BCL-2 proteins. It can be used to study the role of BCL-2 proteins in cancer cells and to identify potential therapeutic targets. However, Venetoclax also has limitations, including its high cost and the need for specialized equipment and expertise to synthesize and test the compound.
Future Directions
There are several future directions for the development of Venetoclax and related compounds. These include the identification of biomarkers that can predict response to Venetoclax, the development of combination therapies that can enhance the efficacy of Venetoclax, and the exploration of new indications for Venetoclax beyond CLL and AML. Additionally, there is a need for further research to understand the mechanisms of resistance to Venetoclax and to develop strategies to overcome this resistance.
Scientific Research Applications
Venetoclax has been extensively studied in preclinical and clinical trials as a potential treatment for various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL). In preclinical studies, Venetoclax has shown potent activity against cancer cells, including those that are resistant to other therapies. In clinical trials, Venetoclax has demonstrated high response rates and durable remissions in patients with CLL and AML.
properties
IUPAC Name |
N-[2,5-dioxo-1-prop-2-enyl-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O3/c1-2-7-21-11(23)13(14(16,17)18,20-12(21)24)19-10(22)8-3-5-9(15)6-4-8/h2-6H,1,7H2,(H,19,22)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFQRBKVLBCVRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(NC1=O)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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